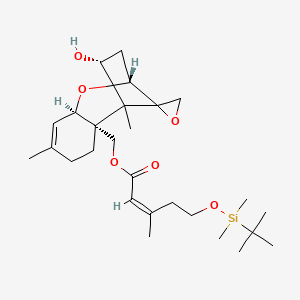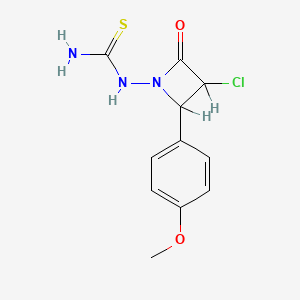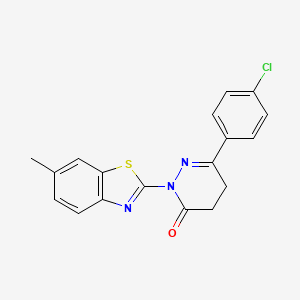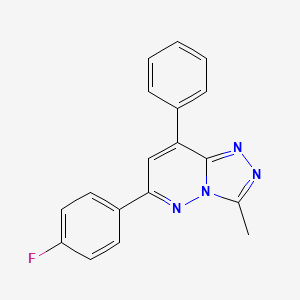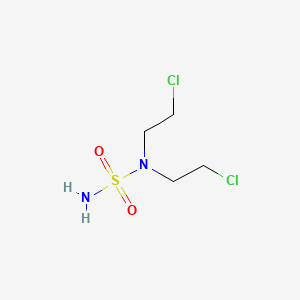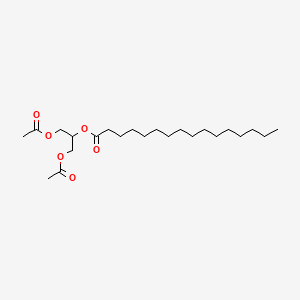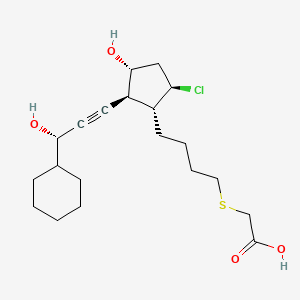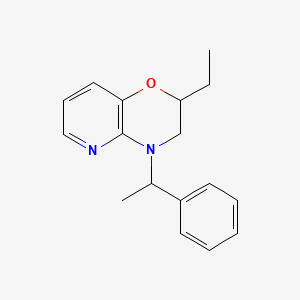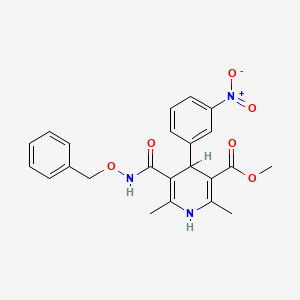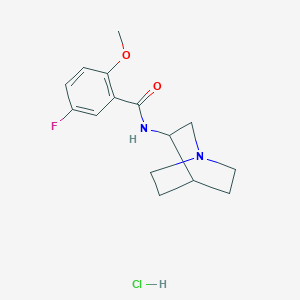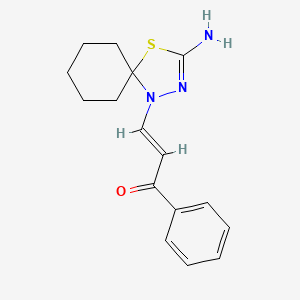
alpha-(2-Naphthylphenoxymethyl)-4-(o-tolyl)-1-piperazineethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(2-Naphthylphenoxymethyl)-4-(o-tolyl)-1-piperazineethanol is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a naphthyl group, a phenoxymethyl group, and a piperazine ring, making it a subject of interest in organic chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-Naphthylphenoxymethyl)-4-(o-tolyl)-1-piperazineethanol typically involves multi-step organic reactions. The process begins with the preparation of the naphthylphenoxymethyl intermediate, which is then reacted with o-tolylpiperazine under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is common to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-(2-Naphthylphenoxymethyl)-4-(o-tolyl)-1-piperazineethanol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
Alpha-(2-Naphthylphenoxymethyl)-4-(o-tolyl)-1-piperazineethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of alpha-(2-Naphthylphenoxymethyl)-4-(o-tolyl)-1-piperazineethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Beta-(2-Naphthylphenoxymethyl)-4-(o-tolyl)-1-piperazineethanol
- Gamma-(2-Naphthylphenoxymethyl)-4-(o-tolyl)-1-piperazineethanol
Uniqueness
Alpha-(2-Naphthylphenoxymethyl)-4-(o-tolyl)-1-piperazineethanol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its beta and gamma counterparts, the alpha compound may exhibit different reactivity and interaction profiles, making it valuable for targeted research and applications.
Propriétés
Numéro CAS |
102233-25-0 |
|---|---|
Formule moléculaire |
C30H32N2O2 |
Poids moléculaire |
452.6 g/mol |
Nom IUPAC |
1-[4-(2-methylphenyl)piperazin-1-yl]-3-(2-naphthalen-1-ylphenoxy)propan-2-ol |
InChI |
InChI=1S/C30H32N2O2/c1-23-9-2-6-15-29(23)32-19-17-31(18-20-32)21-25(33)22-34-30-16-7-5-13-28(30)27-14-8-11-24-10-3-4-12-26(24)27/h2-16,25,33H,17-22H2,1H3 |
Clé InChI |
RXKOHSCNLPZEHB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC=C3C4=CC=CC5=CC=CC=C54)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


